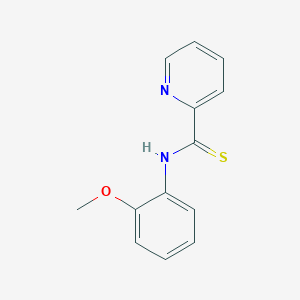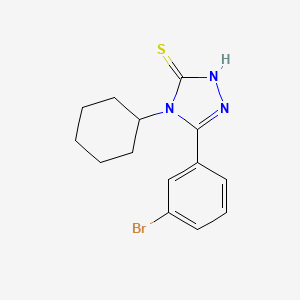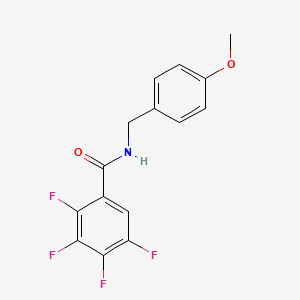![molecular formula C13H13Cl2NO2 B5732181 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine
Vue d'ensemble
Description
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a morpholine derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine is not fully understood. However, it is believed that 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine exerts its antitumor activity by inhibiting the activity of topoisomerase II. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to exhibit cytotoxicity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine in lab experiments is its potential as an antitumor agent. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to exhibit cytotoxicity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. However, one of the main limitations of using 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine in lab experiments is its potential toxicity. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to exhibit toxicity in some animal models.
Orientations Futures
There are several future directions for the study of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. One direction is the development of more efficient synthesis methods for 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. Another direction is the study of the mechanism of action of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. Further studies are also needed to determine the exact biochemical and physiological effects of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. Additionally, more studies are needed to determine the potential toxicity of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine in animal models. Finally, future studies should focus on the potential use of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, also known as 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, is a chemical compound that has potential applications in various fields. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been synthesized through various methods and has been extensively studied for its potential use as an antitumor agent, as well as its potential as a fluorescent probe for the detection of metal ions. Although the exact mechanism of action of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine is not fully understood, it has been shown to exhibit cytotoxicity in various cancer cell lines and inhibit the growth of bacteria and fungi. However, further studies are needed to determine the exact biochemical and physiological effects of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, as well as its potential toxicity in animal models.
Méthodes De Synthèse
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine can be synthesized through various methods. One of the most common methods is the reaction of 2,6-dichlorobenzoyl chloride with morpholine in the presence of a base. This reaction results in the formation of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. The purity of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine can be increased through recrystallization.
Applications De Recherche Scientifique
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been extensively studied for its potential applications in various fields. One of the main applications of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine is in the field of medicinal chemistry. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been shown to exhibit antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-11-2-1-3-12(15)10(11)4-5-13(17)16-6-8-18-9-7-16/h1-5H,6-9H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCFGTSETGWADZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(2,6-Dichlorophenyl)acryloyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)


![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)


![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)